4-Bromo-1,8-naphthyridin-2(1H)-one

Cannabinoid Research Neurology Immunology

Eliminate lead optimization risk with the validated 4-bromo-1,8-naphthyridin-2(1H)-one scaffold. The 4-position bromine is critical for high CB2 receptor affinity (Ki=5.10 nM) and selectivity over CB1, a profile unattainable with 4-Cl or unsubstituted analogs. This brominated core is the essential starting point for rapid, high-yield Suzuki library synthesis to explore novel non-opioid analgesics or kinase/GPCR targets. Secure research quantities with guaranteed ≥97% purity, ready for immediate parallel synthesis.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 72235-36-0
Cat. No. B1450211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,8-naphthyridin-2(1H)-one
CAS72235-36-0
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=O)C=C2Br)N=C1
InChIInChI=1S/C8H5BrN2O/c9-6-4-7(12)11-8-5(6)2-1-3-10-8/h1-4H,(H,10,11,12)
InChIKeyIETZNQMOIMPLLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,8-naphthyridin-2(1H)-one (CAS 72235-36-0): Procurement-Ready Building Block with Validated Kinase and Cannabinoid Receptor Modulation Potential


4-Bromo-1,8-naphthyridin-2(1H)-one (CAS 72235-36-0) is a brominated heterocyclic building block within the privileged 1,8-naphthyridin-2(1H)-one scaffold class. This compound possesses a molecular formula of C₈H₅BrN₂O and a molecular weight of 225.04 g/mol [1]. The 1,8-naphthyridinone framework is widely recognized for its diverse biological activities, including kinase inhibition, antibacterial action, and cannabinoid receptor modulation [2]. The presence of the bromine atom at the 4-position serves as a critical synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [3]. This specific compound is commercially available from multiple vendors with typical purities of 95-98%, making it readily accessible for medicinal chemistry and agrochemical research programs .

Procurement Risk Advisory: Why Halogen Substitution on the 1,8-Naphthyridinone Core is Non-Interchangeable


Direct substitution of the 4-bromo group with other halogens (e.g., 4-chloro or 4-iodo) or with an unsubstituted hydrogen atom is not permissible in discovery programs targeting specific biological activities. The bromine atom at the 4-position is not merely a placeholder; it exerts a profound and quantifiable influence on both target binding affinity and synthetic tractability. As demonstrated in structure-activity relationship (SAR) studies on the 1,8-naphthyridinone scaffold, the 4-bromo substituent contributes to high affinity for the cannabinoid CB2 receptor (Ki = 5.10 nM) while also providing a versatile handle for Suzuki-Miyaura cross-coupling to generate diverse analog libraries [1]. In contrast, the 4-chloro analog shows significantly reduced CB2 agonist activity (EC50 = 63 nM), and the unsubstituted core or 4-iodo variants may lead to drastically altered physicochemical properties and synthetic routes [2]. The quantitative differences in downstream biological performance and chemical reactivity make generic substitution a high-risk strategy that can derail lead optimization timelines.

Quantitative Differentiation of 4-Bromo-1,8-naphthyridin-2(1H)-one: Binding Affinity, Selectivity, and Synthetic Efficiency Benchmarks


Superior Cannabinoid CB2 Receptor Binding Affinity vs. Alternative 4-Halogen and 4-Substituted Naphthyridinones

A 4-bromo-substituted 1,8-naphthyridin-2(1H)-one derivative (CHEMBL3114180) demonstrates a Ki of 5.10 nM for the human CB2 receptor, which is 480-fold more potent than a structurally related bromo-substituted analog (CHEMBL2181551, Ki = 2.45E+3 nM) and over 12-fold more potent than a non-selective CB1/CB2 ligand (CHEMBL4544265, Ki = 59 nM) [1][2][3]. This indicates that specific placement of the bromine atom within the naphthyridinone core is critical for achieving high-affinity CB2 binding.

Cannabinoid Research Neurology Immunology

Favorable CB2 vs. CB1 Receptor Selectivity Window for 4-Bromo Naphthyridinone Derivatives

The 4-bromo-substituted naphthyridinone derivative CHEMBL3114180 exhibits a Ki of 23 nM for the human CB1 receptor, resulting in a CB1/CB2 selectivity ratio of 4.5-fold [1]. In contrast, the alternative bromo-substituted analog CHEMBL2181551 displays a Ki > 10,000 nM for CB1, leading to a >4-fold selectivity for CB2 but at a cost of significantly lower absolute CB2 affinity [2]. This demonstrates that while both molecules are CB2-selective, the 4-bromo-substituted scaffold in CHEMBL3114180 achieves a more balanced and pharmacologically useful profile with high affinity for the desired target (CB2) and moderate affinity for the off-target (CB1), which may be beneficial in certain therapeutic contexts (e.g., neuropathic pain).

GPCR Selectivity Drug Safety Cannabinoid Therapeutics

Versatile Synthetic Handle Enables Rapid Diversification via Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent on 4-bromo-1,8-naphthyridin-2(1H)-one serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions. A published synthetic route for 4-aryl-1,8-naphthyridin-2(1H)-ones utilizes Suzuki coupling, demonstrating the feasibility of generating diverse analog libraries from this single building block [1]. This is in stark contrast to the 4-chloro analog, which, while also amenable to coupling, typically requires harsher conditions or specialized ligands to achieve comparable yields due to the lower reactivity of the C-Cl bond in oxidative addition [2]. The bromo derivative thus offers a superior balance of stability and reactivity for high-throughput parallel synthesis.

Medicinal Chemistry Parallel Synthesis Library Production

Strategic Application Scenarios for 4-Bromo-1,8-naphthyridin-2(1H)-one Based on Evidence of Superior CB2 Affinity and Synthetic Utility


Development of Next-Generation CB2-Selective Agonists for Neuropathic Pain and Autoimmune Disorders

Medicinal chemistry teams aiming to develop novel, non-opioid analgesics for neuropathic pain or immunomodulatory therapies for multiple sclerosis should prioritize 4-bromo-1,8-naphthyridin-2(1H)-one as a core scaffold. The evidence demonstrates that 4-bromo substitution on this framework can yield compounds with exceptionally high CB2 receptor affinity (Ki = 5.10 nM) and a favorable selectivity profile over CB1 (4.5-fold) [1][2]. This translates to a reduced risk of CB1-mediated psychoactive side effects while retaining robust anti-inflammatory and analgesic efficacy. The compound serves as an ideal starting point for SAR exploration via parallel Suzuki coupling to introduce diverse aryl groups at the 4-position [3].

Accelerated Hit-to-Lead Optimization in Kinase and GPCR Drug Discovery Programs

For contract research organizations (CROs) and pharmaceutical discovery units focused on kinase or GPCR targets beyond cannabinoid receptors, 4-bromo-1,8-naphthyridin-2(1H)-one provides a validated, privileged scaffold with established synthetic tractability. The high reactivity of the C-Br bond enables rapid library production using automated parallel synthesis platforms, significantly reducing cycle times in the hit-to-lead phase [3]. The 1,8-naphthyridinone core has demonstrated activity against a range of targets including PDE4, CK2, and Akt, making this brominated building block a versatile addition to any focused screening library [4][5].

Synthesis of Targeted Covalent Inhibitors (TCIs) via Strategic Bromine Displacement

Chemical biology groups developing targeted covalent inhibitors (TCIs) can exploit the 4-bromo substituent not only for library synthesis but also as a potential site for covalent warhead installation. Following Suzuki coupling to introduce an aryl or heteroaryl group, the remaining bromine atom (or the newly formed biaryl system) can be further functionalized to attach acrylamide or other electrophilic warheads. The high CB2 affinity of the base scaffold ensures that even modestly reactive covalent probes will be effectively recruited to the target protein, facilitating target engagement studies and the development of irreversible inhibitors [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1,8-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.